molecular formula C14H10F3NO2 B2588080 (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine CAS No. 451485-71-5

(Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine

Cat. No.: B2588080
CAS No.: 451485-71-5
M. Wt: 281.23 g/mol
InChI Key: UGXDRGXAEGYAMT-UHFFFAOYSA-N
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Description

(Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromobenzaldehyde under basic conditions to form the intermediate 2-[3-(trifluoromethyl)phenoxy]benzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is used in the development of advanced materials with improved properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances these interactions by increasing the lipophilicity and electron-withdrawing capacity of the compound. This leads to stronger binding affinities and more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-({2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine
  • (Z)-N-({2-[3-(difluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine
  • (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)amine

Uniqueness

Compared to similar compounds, (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine stands out due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity.

Properties

CAS No.

451485-71-5

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)11-5-3-6-12(8-11)20-13-7-2-1-4-10(13)9-18-19/h1-9,19H

InChI Key

UGXDRGXAEGYAMT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F

solubility

not available

Origin of Product

United States

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